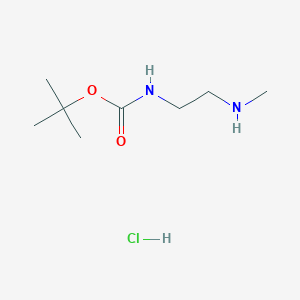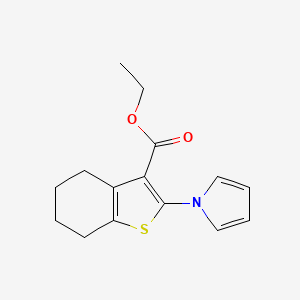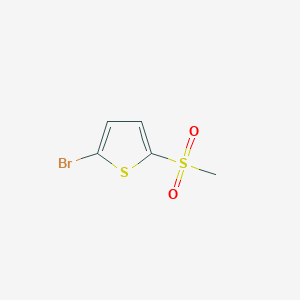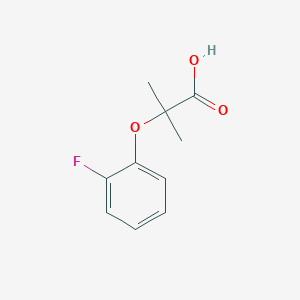
N-Boc-2-甲基氨基乙胺盐酸盐
描述
N-Boc-2-methylamino-ethylamine hydrochloride is a derivative of ethylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is a key intermediate in the synthesis of various chemical entities, including peptide nucleic acid monomers. The Boc group is commonly used in peptide synthesis to protect the amine functionality from unwanted reactions during the coupling of amino acids .
Synthesis Analysis
The synthesis of related compounds such as ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride has been reported to be improved by the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate. This process yields the product in near quantitative yield and high purity without the need for chromatography. The resulting hydrochloride salt is a stable, nonhygroscopic solid that is convenient for handling and storage, which suggests that similar methods could be applicable for the synthesis of N-Boc-2-methylamino-ethylamine hydrochloride .
Molecular Structure Analysis
While the specific molecular structure of N-Boc-2-methylamino-ethylamine hydrochloride is not detailed in the provided papers, the structure of related compounds such as methylamine-borane and its derivatives have been investigated. These studies have revealed insights into the intermolecular interactions, particularly the N-H...H-B dihydrogen bonding. Such structural analyses are typically conducted using techniques like gas-phase electron diffraction (GED), X-ray diffraction, and quantum chemical calculations .
Chemical Reactions Analysis
The chemical behavior of amine-borane compounds, which are structurally related to N-Boc-2-methylamino-ethylamine, has been studied extensively. For instance, the catalytic dehydrocoupling/dehydrogenation of N-methylamine-borane leads to the formation of high molecular weight polyaminoboranes. These reactions are catalyzed by various transition metal complexes and can be influenced by factors such as temperature, solvent, and catalyst concentration .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-2-methylamino-ethylamine hydrochloride can be inferred from related compounds. For example, the hydrochloride salts of similar compounds are known to be stable and nonhygroscopic, which makes them suitable for long-term storage and handling. The tert-butyldimethylsilyl (TBDMS) derivatives of ethanolamines, which are structurally related, have been analyzed using gas chromatography-mass spectrometry (GC-MS), indicating that these compounds can be quantitatively analyzed and have specific retention times and mass spectra .
科学研究应用
Application 1: Protection of Amines
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is used in the protection of amines, a fundamental transformation in organic synthesis, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations .
- Methods of Application or Experimental Procedures: A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results or Outcomes: The procedure resulted in the successful protection of various amines, amino acids, and peptides under heterogeneous conditions . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .
Application 2: Deprotection of Amines
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is also used in the deprotection of amines . The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
- Methods of Application or Experimental Procedures: The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection relies largely on TFA-induced cleavage .
- Results or Outcomes: The Boc-masking group is easily introduced as well as readily removed under a variety of conditions . This makes it a preferred choice in amino protection because of its stability to nucleophilic reagents, hydrogenolysis and base hydrolysis .
Application 3: Protection of Amino Acids and Peptides
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is used in the protection of amino acids and peptides . Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis .
- Methods of Application or Experimental Procedures: A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
- Results or Outcomes: The procedure resulted in the successful protection of various amines, amino acids, and peptides under heterogeneous conditions . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .
Application 4: Deprotection of Amino Groups
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is used in the deprotection of amino groups . The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
- Methods of Application or Experimental Procedures: The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection relies largely on TFA-induced cleavage .
- Results or Outcomes: The Boc-masking group is easily introduced as well as readily removed under a variety of conditions . This makes it a preferred choice in amino protection because of its stability to nucleophilic reagents, hydrogenolysis and base hydrolysis .
Application 5: Protection of Amino Alcohols
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is used in the protection of amino alcohols . Protection of amino groups in amino alcohols as N-Boc derivatives is an important strategy in organic synthesis .
- Methods of Application or Experimental Procedures: A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .
- Results or Outcomes: The procedure resulted in the successful protection of various amines, amino acids, and amino alcohols under mild conditions .
Application 6: Deprotection of Amino Groups Using Oxalyl Chloride
- Summary of the Application: N-Boc-2-methylamino-ethylamine hydrochloride is used in the deprotection of amino groups using oxalyl chloride . The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
- Methods of Application or Experimental Procedures: The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
- Results or Outcomes: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .
属性
IUPAC Name |
tert-butyl N-[2-(methylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-5-9-4;/h9H,5-6H2,1-4H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLRIQZPTHKMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590454 | |
| Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-methylamino-ethylamine hydrochloride | |
CAS RN |
202207-79-2 | |
| Record name | Carbamic acid, N-[2-(methylamino)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202207-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202207-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)



![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)